Tetrapropylammonium hydroxide

Catalog No.
S702716
CAS No.
4499-86-9
M.F
C12H29NO
M. Wt
203.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapropylammonium hydroxide

CAS Number

4499-86-9

Product Name

Tetrapropylammonium hydroxide

IUPAC Name

tetrapropylazanium;hydroxide

Molecular Formula

C12H29NO

Molecular Weight

203.36 g/mol

InChI

InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1;/p-1

InChI Key

LPSKDVINWQNWFE-UHFFFAOYSA-M

SMILES

CCC[N+](CCC)(CCC)CCC.[OH-]

Synonyms

Tetrapropylammonium oxide

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[OH-]

Zeolite and Molecular Sieve Synthesis:

TPAOH plays a crucial role in the synthesis of zeolites and molecular sieves, which are crystalline materials with well-defined pore structures. These pores act as microscopic cages that can trap specific molecules based on their size and shape. TPAOH's bulky organic structure (four propyl groups) influences the arrangement of inorganic components during the synthesis process, ultimately directing the formation of specific pore sizes and geometries in the final material. This targeted control over pore structures allows researchers to tailor zeolites and molecular sieves for various applications, including:

  • Catalysis: Zeolites are widely used as catalysts in various chemical reactions, and TPAOH-directed synthesis can lead to zeolites with specific catalytic properties for desired reactions. [Source: National Center for Biotechnology Information, ]
  • Separation: The precise pore sizes of zeolites and molecular sieves allow them to selectively separate specific molecules from mixtures based on their size. TPAOH-directed synthesis can be used to create materials for gas separation, water purification, and other separation processes.
  • Ion exchange: Zeolites can exchange specific ions within their pores. TPAOH-directed synthesis can be used to create zeolites with targeted ion exchange properties for applications like water softening and radioactive waste treatment.

Other Applications:

Beyond zeolite and molecular sieve synthesis, TPAOH finds limited applications in other research areas, such as:

  • Organic synthesis: TPAOH can act as a base in certain organic reactions, although its use is less common compared to other readily available bases.
  • Material science: TPAOH can be used in the preparation of some functional materials, but its specific applications in this field are relatively limited.

Molecular Structure Analysis

The structure of TPAOH consists of a central nitrogen atom bonded to four propyl groups (CH₃CH₂CH₂) and a hydroxide group (OH⁻). The positive charge (+1) is delocalized over the entire molecule due to the inductive effect of the surrounding alkyl groups []. This structure plays a key role in its functionality, as the bulky propyl groups impart steric hindrance and the positive charge allows it to interact with negatively charged molecules.


Chemical Reactions Analysis

Synthesis

TPAOH is typically synthesized through the reaction of tripropylamine with a strong base, such as trimethylsilyl chloride or sodium hydroxide [].

(C₃H₇)₃N + NaOH → (C₃H₇)₄NOH + NaCl

Decomposition

TPAOH decomposes upon heating, releasing tripropylamine and water [].

(C₃H₇)₄NOH → (C₃H₇)₃N + H₂O

Ion-Pairing

TPAOH is a valuable reagent in ion-pair chromatography, where it forms ion pairs with negatively charged analytes. This allows for the separation of hydrophobic ions on reversed-phase columns, which normally wouldn't be retained [].

(C₃H₇)₄NOH + X⁻ → [(C₃H₇)₄N⁺ X⁻] (X⁻ represents a negatively charged analyte)


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available
  • Boiling Point: 102 °C (for a 20% aqueous solution) []
  • Solubility: Highly soluble in water and polar organic solvents, but insoluble in non-polar solvents [].
  • Stability: Stable under normal storage conditions. Decomposes upon heating [].

The mechanism of action of TPAOH depends on the specific application. In ion-pair chromatography, the positive charge of TPAOH interacts with the negatively charged analyte, forming an ion pair. This ion pair is more hydrophobic than the free analyte, allowing for its retention on the reversed-phase column [].

, including:

  • Alkali Treatment of Zeolites: It modifies the acidity and porosity of zeolites like HZSM-5, leading to improved catalytic activities in biomass conversion processes .
  • Phase Transfer Catalysis: It acts as a phase transfer catalyst, facilitating reactions between immiscible phases by enhancing the reaction rate .
  • Synthesis of Organic Compounds: Tetrapropylammonium hydroxide can be involved in various organic synthesis reactions, particularly those requiring strong basic conditions .

Tetrapropylammonium hydroxide can be synthesized through several methods:

  • Electrolysis: This method involves the electrolysis of tetrapropylammonium halides to produce tetrapropylammonium hydroxide .
  • Reaction with Silver Oxide: A common laboratory method includes reacting tetrapropylammonium halides with silver oxide to yield the hydroxide .
  • Continuous Bipolar Membrane Electrodialysis: This innovative method allows for the efficient production of highly pure tetrapropylammonium hydroxide by utilizing bipolar membranes .

Research indicates that tetrapropylammonium hydroxide interacts effectively with various substrates in catalytic processes. For instance, its treatment on aged dry gels promotes recrystallization and enhances structural properties . Moreover, studies have shown that its concentration and application conditions significantly impact the performance of catalysts like HZSM-5 .

Several compounds share similarities with tetrapropylammonium hydroxide. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
Tetramethylammonium hydroxideC₄H₁₃NOSmaller alkyl groups; used primarily in phase transfer catalysis.
Tetraethylammonium hydroxideC₈H₁₉NOLarger ethyl groups; similar applications but different solubility characteristics.
Tetrabutylammonium hydroxideC₁₆H₃₅NOLarger butyl groups; often used in ion-exchange processes.

Tetrapropylammonium hydroxide stands out due to its balance between solubility and catalytic efficiency, making it particularly effective for modifying zeolite structures compared to other quaternary ammonium compounds.

UNII

T686LUY7NK

GHS Hazard Statements

Aggregated GHS information provided by 171 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 171 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 138 of 171 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (65.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (60.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

4499-86-9

Wikipedia

Tetrapropylammonium hydroxide

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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